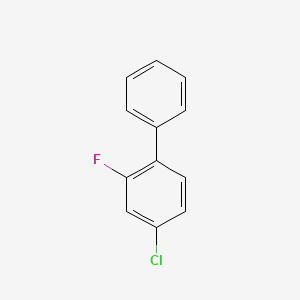

4-Chloro-2-fluoro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNGWQFGVRISIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593131 | |

| Record name | 4-Chloro-2-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39224-18-5 | |

| Record name | 4-Chloro-2-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Chloro-2-fluoro-1,1'-biphenyl

An In-depth Technical Guide to the

Executive Summary

This guide provides a comprehensive technical overview of the synthetic strategies for producing 4-Chloro-2-fluoro-1,1'-biphenyl, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] We will dissect the primary synthetic routes, with a principal focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction due to its high efficiency, substrate tolerance, and mild reaction conditions. Alternative methodologies, including the Negishi coupling and Ullmann condensation, are also discussed to provide a complete strategic landscape. This document is intended for researchers, chemists, and process development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower effective and informed synthesis.

Introduction: The Significance of a Fluorinated Biphenyl Scaffold

The this compound molecule is a member of the fluorinated biaryl class of compounds. The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making them highly valuable scaffolds in medicinal chemistry and materials science.[2][3] The biphenyl core provides a rigid, well-defined three-dimensional structure. The specific substitution pattern of this target molecule—a chlorine at the 4-position and a fluorine at the 2-position—offers distinct electronic and steric properties, making it a versatile building block for more complex molecular architectures.

The primary challenge in synthesizing unsymmetrical biaryls like this compound is achieving selective cross-coupling of the two different aryl rings while avoiding unwanted homocoupling side products. Modern transition-metal-catalyzed reactions have largely overcome these challenges.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals that the core C-C bond forming disconnection is between the two phenyl rings. This immediately suggests a cross-coupling strategy as the most logical forward-synthetic approach.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary pathways, differing only in which aryl partner serves as the organometallic species and which serves as the halide. The choice between these routes is often dictated by the commercial availability and reactivity of the starting materials.

Principal Synthetic Methodologies

Suzuki-Miyaura Coupling: The Method of Choice

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl compounds.[4][5] It involves the palladium-catalyzed cross-coupling of an organoboron species (typically a boronic acid) with an organohalide.

Causality and Advantages:

-

High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, minimizing the need for protecting group strategies.

-

Mild Conditions: Reactions are typically run under relatively mild thermal conditions with a variety of bases, preserving sensitive molecular features.

-

Stability of Reagents: Boronic acids are generally stable, often crystalline solids that are easy to handle and store compared to more reactive organometallics.

-

Green Chemistry: The reaction can often be performed in aqueous or mixed aqueous/organic solvent systems, and the boron-containing byproducts are generally considered environmentally benign.[5]

The catalytic cycle, the heart of the reaction's efficiency, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

References

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-fluoro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. These elements can profoundly influence a compound's physicochemical properties, metabolic stability, and target-binding affinity. The biphenyl moiety, a privileged structure in numerous biologically active compounds, serves as a versatile template for exploring these effects. This guide provides a comprehensive technical overview of 4-Chloro-2-fluoro-1,1'-biphenyl, a halogenated biphenyl with potential applications in drug discovery and materials science. By delving into its molecular structure, synthesis, and key properties, we aim to equip researchers with the foundational knowledge necessary for its effective utilization in their scientific endeavors.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic hydrocarbon featuring a biphenyl core. One phenyl ring is substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Fluoro-4-chlorobiphenyl | [1] |

| CAS Number | 39224-18-5 | [1][2] |

| Molecular Formula | C₁₂H₈ClF | [1][2] |

| Molecular Weight | 206.64 g/mol | [2] |

| Predicted Boiling Point | 276.9 ± 20.0 °C | [1] |

| Predicted Density | 1.209 ± 0.06 g/cm³ | [1] |

These properties provide a fundamental understanding of the molecule's physical characteristics, which are crucial for its handling, purification, and formulation. The presence of both chlorine and fluorine atoms is expected to impart a significant degree of lipophilicity, as indicated by the predicted LogP value of 4.14610[1].

Synthesis and Spectroscopic Characterization

The primary and most versatile method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved through the Suzuki-Miyaura coupling of a suitably substituted arylboronic acid with an aryl halide. A logical and commonly employed retrosynthetic approach is illustrated below.

Caption: Retrosynthetic analysis of this compound via a Suzuki-Miyaura coupling.

Experimental Protocol: A Validated Approach

Reaction Scheme:

Materials:

-

Phenylboronic acid

-

1-Bromo-4-chloro-2-fluorobenzene (or the corresponding iodo-derivative for higher reactivity)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

A suitable base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate)

-

A solvent system (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-chloro-2-fluorobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), and the chosen base (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%).

-

Solvent Addition: Degas the solvent system by bubbling with an inert gas for 15-20 minutes, then add it to the reaction flask via cannula.

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable catalyst for Suzuki couplings, providing good yields for a wide range of substrates.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can influence reaction rates and yields.

-

Solvent System: A biphasic solvent system is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Spectroscopic Characterization (Predicted and Representative Data)

While specific experimental spectra for this compound are not available in the provided search results, we can predict the expected spectral features based on its structure and data from analogous compounds. Commercial suppliers list the availability of spectral data for this compound, confirming its characterization is possible.[4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-7.8 ppm). The protons on the unsubstituted phenyl ring will likely appear as a multiplet integrating to five protons. The three protons on the substituted ring will exhibit splitting patterns influenced by both the fluorine and the adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display twelve distinct signals for the twelve carbon atoms of the biphenyl core. The carbon atoms bonded to fluorine will show characteristic coupling (C-F coupling), appearing as doublets. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 206.6. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) will be observed.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching vibrations (typically in the fingerprint region below 1300 cm⁻¹).

Molecular Structure and Conformation

The three-dimensional structure of biphenyl and its derivatives is characterized by the torsional or dihedral angle between the two phenyl rings. In the solid state, biphenyl is planar, but in the gas phase and in solution, the rings are twisted relative to each other to minimize steric hindrance between the ortho-protons.

For this compound, the presence of substituents at the 2- and 4-positions of one ring will influence this dihedral angle. While a crystal structure for this specific molecule is not publicly available, studies on similarly substituted biphenyls provide valuable insights. The interplay of steric and electronic effects of the substituents dictates the preferred conformation. The fluorine atom, although smaller than a hydrogen atom in terms of van der Waals radius, is highly electronegative and can engage in non-covalent interactions that may affect the crystal packing and molecular conformation.

Caption: Schematic representation of the two phenyl rings in this compound, highlighting the rotatable C-C bond.

Applications in Drug Discovery and Materials Science

Halogenated biphenyls are important scaffolds in medicinal chemistry and materials science. The introduction of fluorine and chlorine can significantly modulate the biological activity and material properties.

Role in Medicinal Chemistry

The incorporation of fluorine and chlorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[5]

-

Metabolic Stability: Fluorine, in particular, can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Binding Affinity: The electronegativity of fluorine and chlorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.

-

Lipophilicity and Permeability: Halogenation generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.

While specific biological activities for this compound have not been reported in the provided search results, its structural motif is present in various biologically active compounds. For instance, fluorinated biphenyls are being investigated as potential therapeutic agents.[6] This molecule serves as a valuable building block for the synthesis of more complex drug candidates, allowing for the exploration of structure-activity relationships (SAR) in a targeted manner.[7]

Potential in Materials Science

The rigid and planarizable nature of the biphenyl core, combined with the electronic properties imparted by the halogen substituents, makes this compound a potential candidate for applications in materials science, such as in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials.[7]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: While specific toxicity data for this compound is not available, related chlorinated biphenyls are known to be toxic and carcinogenic. Therefore, it should be handled with care, assuming it may have hazardous properties.

Conclusion and Future Outlook

This compound represents a synthetically accessible and structurally interesting molecule with potential for a range of applications. Its value lies in its utility as a building block for the creation of more complex molecules in the realms of drug discovery and materials science. The strategic placement of both a fluorine and a chlorine atom on the biphenyl scaffold provides a unique combination of steric and electronic properties that can be exploited by medicinal and materials chemists.

Future research efforts could focus on the full experimental characterization of this molecule, including a definitive crystal structure determination to understand its solid-state conformation. Furthermore, the synthesis and biological evaluation of a library of derivatives based on this core structure could lead to the discovery of novel therapeutic agents. As our understanding of the subtle yet profound effects of halogenation in molecular design continues to grow, compounds like this compound will remain valuable tools in the arsenal of the modern scientist.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Chloro-2-Fluoro-1,1\'-Biphenyl - Protheragen [protheragen.ai]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. 2-Fluoro-4-chloro biphenyl(39224-18-5) 13C NMR [m.chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide [mdpi.com]

- 7. (E)-4-Chloro-2-fluoro-1-(2-methoxyvinyl)benzene | Benchchem [benchchem.com]

Physical and chemical properties of 4-Chloro-2-fluoro-1,1'-biphenyl

An In-Depth Technical Guide to 4-Chloro-2-fluoro-1,1'-biphenyl

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 39224-18-5), a halogenated aromatic hydrocarbon of significant interest in synthetic chemistry. The document delineates its core physical and chemical properties, spectroscopic profile, and reactivity. Furthermore, it presents a validated synthetic protocol via Suzuki-Miyaura cross-coupling, discusses its primary applications in pharmaceutical and materials science research, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Introduction

This compound is a polysubstituted aromatic compound featuring a biphenyl scaffold. The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, prized for its conformational rigidity and ability to engage in π-stacking interactions.[1] The specific halogenation pattern of this molecule—a chlorine atom at the 4-position and a fluorine atom at the 2-position of one phenyl ring—profoundly influences its electronic properties, lipophilicity, and metabolic stability.[1] These characteristics make it a valuable and versatile building block for the synthesis of more complex target molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[2] This guide serves to consolidate the known physicochemical and reactive properties of this compound, providing a foundational resource for its effective application in a laboratory setting.

Molecular and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are critical for its application in synthetic workflows, dictating choices regarding solvents, reaction temperatures, and purification methods.

Structural Information

The structure consists of two phenyl rings linked by a single bond. One ring is substituted with both a fluorine and a chlorine atom.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The macroscopic properties of this compound are summarized below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data for this specific isomer.

| Property | Value | Source |

| CAS Number | 39224-18-5 | [3][4] |

| Molecular Formula | C₁₂H₈ClF | [3][4] |

| Molecular Weight | 206.64 g/mol | [2][4] |

| Appearance | White to light yellow solid | Inferred from similar biphenyls[5][6] |

| Boiling Point | 276.9 ± 20.0 °C (Predicted) | [3] |

| Density | 1.209 ± 0.06 g/cm³ (Predicted) | [3] |

| LogP (Octanol/Water) | 4.146 | [3] |

| Storage | Room temperature, dry and sealed | [2] |

Spectroscopic Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a dedicated public spectral database for this compound is sparse, its expected spectral characteristics can be reliably predicted from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex signals exclusively in the aromatic region (approx. 7.0-7.8 ppm). Due to the unsymmetrical substitution, all eight aromatic protons are chemically non-equivalent, leading to a series of multiplets. The fluorine atom at the 2-position will introduce additional complexity through ¹H-¹⁹F coupling.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine will exhibit large one-bond C-F coupling constants (J_CF), and adjacent carbons will show smaller two- or three-bond couplings, which are characteristic of fluorinated aromatic compounds.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, the expected characteristic absorption bands include:

-

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.[7]

-

1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.[7]

-

1270-1100 cm⁻¹: C-F stretching vibrations.

-

850-750 cm⁻¹: C-Cl stretching vibrations and C-H out-of-plane bending, indicative of the substitution pattern.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pair of peaks at m/z 206 (for C₁₂H₈³⁵ClF) and m/z 208 (for C₁₂H₈³⁷ClF), with a relative intensity ratio of approximately 3:1.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the biphenyl core and the influence of its halogen substituents.

Caption: Reactivity profile of this compound.

Both fluorine and chlorine are electron-withdrawing groups via induction, making the substituted phenyl ring electron-deficient. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to the unsubstituted ring. Conversely, the presence of these halogens, particularly the fluorine atom, can activate the ring towards nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions. The unsubstituted ring remains amenable to standard electrophilic substitution reactions, such as nitration or acylation.

Synthesis and Manufacturing

The construction of the biphenyl core is most efficiently achieved through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its high functional group tolerance and generally excellent yields.[1][8]

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the C-C bond between the two phenyl rings, leading to two commercially available or readily synthesized precursors: a phenylboronic acid (or its ester equivalent) and an aryl halide.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the synthesis of similar fluorinated biphenyl compounds.[7]

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a pressure tube or round-bottom flask, add 1-bromo-4-chloro-2-fluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (1.5 eq).

-

Solvent Addition: Add a solvent mixture, typically a 3:1 ratio of dioxane to water.[7]

-

Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical as palladium catalysts are sensitive to oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Heating: Place the sealed reaction vessel in a preheated oil bath at 80-105 °C and stir vigorously for 8-16 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Applications in Research and Industry

The unique substitution pattern of this compound makes it a strategic intermediate in several high-value sectors.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for creating complex molecules with desired biological activities.[2] The introduction of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom provides another site for further functionalization.[1]

-

Materials Science: Halogenated biphenyls are integral to the design of advanced materials. They are used as precursors for liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers where their specific electronic and physical properties can be exploited.[1]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with halogenated aromatic compounds. The following recommendations are based on safety data for structurally related chemicals.[9][10]

Hazard Identification

-

Skin/Eye Irritation: May cause skin and serious eye irritation.[10]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[10]

-

Toxicity: While specific data is unavailable, related chlorinated biphenyls can be toxic and harmful if swallowed or absorbed through the skin.[11][12]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10][11]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[9]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9]

Conclusion

This compound is a chemical intermediate with significant potential, driven by the unique properties imparted by its halogenated biphenyl structure. Its utility in constructing complex molecular architectures for pharmaceuticals and advanced materials is well-established. A thorough understanding of its physicochemical properties, reactivity, and safe handling, as detailed in this guide, is paramount for its successful and safe application in research and development.

References

- 1. 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol|CAS 893736-99-7 [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Chloro-2-Fluoro-1,1\'-Biphenyl - Protheragen [protheragen.ai]

- 5. 4-Fluoro-1,1'-biphenyl CAS#: 324-74-3 [m.chemicalbook.com]

- 6. Manufacturers of 4'-Chloro-[1,1'-biphenyl]-2-amine, 98%, CAS 1204-44-0, C 4031, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

- 12. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-fluoro-1,1'-biphenyl for Researchers and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate a molecule's journey from a laboratory curiosity to a viable therapeutic agent. This technical guide provides an in-depth analysis of the solubility and stability of 4-Chloro-2-fluoro-1,1'-biphenyl, a halogenated biphenyl of interest in medicinal chemistry and materials science. The insights and protocols contained herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle, formulate, and evaluate this compound. The strategic placement of chloro and fluoro substituents on the biphenyl scaffold significantly influences its electronic and steric properties, thereby impacting its interaction with biological targets and its metabolic fate. A comprehensive grasp of its solubility and stability is therefore not merely academic but a critical prerequisite for its successful application.

I. Solubility Profile of this compound: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a hydrophobic molecule like this compound, understanding its solubility in both aqueous and organic media is essential for formulation development and for designing relevant biological assays.

A. Theoretical Solubility and Lipophilicity Prediction

Given the limited availability of direct experimental solubility data for this compound in the public domain, computational methods provide a valuable predictive insight. The ALOGPS 2.1 algorithm, a tool adept at predicting 1-octanol/water partition coefficients (logP) and aqueous solubility, was employed to estimate these key parameters.[1][2]

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Interpretation |

| LogP (Octanol/Water Partition Coefficient) | 4.85 | Indicates high lipophilicity ("fat-loving") and a preference for non-polar environments. |

| Aqueous Solubility (LogS) | -5.21 | Corresponds to a very low predicted solubility in water. |

| Aqueous Solubility (mg/L) | ~5.0 | Calculated from the LogS value, confirming its poor aqueous solubility. |

These values were calculated using the ALOGPS 2.1 prediction tool and serve as an estimation in the absence of experimental data.[3]

The high predicted LogP value underscores the compound's hydrophobic nature, suggesting that it will be more soluble in organic solvents than in water. This is a crucial consideration for its formulation into drug delivery systems and for understanding its potential for membrane permeability and bioaccumulation.

B. Qualitative and Quantitative Solubility in Common Solvents

While precise quantitative data is scarce, qualitative information for structurally similar compounds can provide useful guidance. For instance, the related compound 4-fluoro-1,1'-biphenyl is reported to be soluble in methanol and insoluble in water.[4] Based on the structure of this compound, a similar trend is expected. The parent compound, biphenyl, is soluble in many organic solvents like ethanol, ether, benzene, and chloroform, but insoluble in water.[5]

Table 2: Expected Qualitative Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water | Practically Insoluble | High lipophilicity and lack of significant hydrogen bonding groups. |

| Methanol | Soluble | The polarity of methanol can overcome the intermolecular forces of the solid. |

| Ethanol | Soluble | Similar to methanol, expected to be a good solvent. |

| Isopropanol | Soluble | Expected to be a good solvent, though perhaps slightly less so than methanol or ethanol. |

| Acetonitrile | Soluble | A polar aprotic solvent capable of dissolving a range of organic compounds. |

| Acetone | Soluble | A versatile solvent for many organic compounds. |

| Tetrahydrofuran (THF) | Freely Soluble | An excellent solvent for a wide range of non-polar and polar compounds. |

| Chloroform | Freely Soluble | A non-polar solvent that is expected to readily dissolve the lipophilic biphenyl derivative. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide array of compounds. |

C. Experimental Protocol for Determining Solubility

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a panel of relevant solvents at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Selected solvents (HPLC grade): Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, THF, Chloroform, DMSO

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantitative Analysis (HPLC-UV/MS):

-

Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Analyze the calibration standards and the filtered sample solutions by a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

II. Stability Profile of this compound: Ensuring Compound Integrity

The chemical stability of a compound is a critical attribute that influences its shelf-life, formulation, and in vivo performance. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. This section explores the potential degradation pathways of this compound and provides protocols for assessing its stability under various stress conditions.

A. Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: While the biphenyl core is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to the cleavage of the C-Cl or C-F bonds, although this is generally difficult for aryl halides.

-

Oxidation: The biphenyl ring system can be susceptible to oxidative degradation, potentially leading to the formation of hydroxylated or ring-opened products.

-

Photodegradation: Aromatic compounds, particularly halogenated ones, can be sensitive to light, especially UV radiation. Photodegradation can involve the cleavage of the carbon-halogen bonds or reactions involving the aromatic rings. For instance, the photocatalytic degradation of the related 4-chlorobiphenyl in the presence of TiO2 has been reported to be effective.[6]

B. Experimental Protocols for Stability Assessment

A comprehensive stability assessment should evaluate the impact of pH, temperature, and light. The following protocols are based on established guidelines for pharmaceutical stability testing.

Objective: To assess the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Aqueous buffers: pH 2 (e.g., 0.01 N HCl), pH 7 (e.g., phosphate buffer), pH 9 (e.g., borate buffer)

-

Co-solvent (e.g., acetonitrile or DMSO) to achieve initial dissolution

-

Thermostatically controlled incubator

-

HPLC-UV/MS system

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a minimal amount of co-solvent.

-

Dilute the stock solution with the respective aqueous buffers to a final concentration suitable for HPLC analysis. The final concentration of the co-solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

-

Incubation:

-

Incubate the solutions at a controlled temperature (e.g., 40 °C or 50 °C) in the dark to prevent photodegradation.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw aliquots from each solution.

-

Immediately quench any reaction if necessary (e.g., by neutralization or dilution in a cold solvent).

-

Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time for each pH.

-

If the degradation follows first-order kinetics, the plot will be linear, and the degradation rate constant (k) can be determined from the slope of the line.

-

The half-life (t½) at each pH can be calculated using the formula: t½ = 0.693 / k.

-

Objective: To evaluate the stability of this compound when exposed to light.

Materials:

-

This compound

-

Suitable solvent (e.g., acetonitrile or methanol)

-

Quartz or borosilicate glass vials

-

Photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Control vials wrapped in aluminum foil (dark control)

-

HPLC-UV/MS system

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a photochemically inert solvent.

-

Place the solution in transparent vials. Prepare identical samples to be used as dark controls by wrapping them in aluminum foil.

-

-

Light Exposure:

-

Place the sample and dark control vials in the photostability chamber.

-

Expose the samples to a controlled light source for a specified duration or until a certain light exposure is achieved (e.g., 1.2 million lux hours and 200 watt hours/square meter for near UV).

-

-

Analysis:

-

At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

Compare the chromatograms to identify any degradation products and to quantify the loss of the parent compound.

-

The difference in degradation between the light-exposed and dark control samples indicates the extent of photodegradation.

-

Diagram 2: Logical Flow for Stability Testing

Caption: Decision-making and workflow for comprehensive stability testing.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in theoretical predictions and established experimental protocols. The high lipophilicity and poor aqueous solubility of this compound are key characteristics that must be addressed in any formulation strategy. Its stability profile, while likely robust under ambient conditions, should be thoroughly investigated under relevant stress conditions to ensure the integrity and safety of any potential product.

For researchers and drug development professionals, the protocols detailed herein offer a self-validating framework for generating the critical data needed to advance this and other similar compounds through the development pipeline. Future work should focus on generating precise experimental data for the solubility of this compound in a wider range of pharmaceutically relevant solvents and co-solvent systems. Furthermore, detailed mechanistic studies of its degradation pathways will provide invaluable information for the development of stable formulations and for predicting potential metabolic liabilities.

References

- 1. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Fluoro-1,1'-biphenyl CAS#: 324-74-3 [m.chemicalbook.com]

- 5. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biphenyl Scaffold: A Privileged Core for Innovation in Medicine and Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biphenyl moiety, consisting of two phenyl rings linked by a single C-C bond, represents a quintessential "privileged structure" in modern chemistry.[1][2][3] Its unique conformational properties and synthetic accessibility have established it as a versatile and foundational building block across a remarkable spectrum of applications.[1][4][5] This guide provides a technical deep-dive into the critical roles of substituted biphenyl compounds, spanning their life-saving applications in medicinal chemistry to their function in cutting-edge materials science and catalysis. We will explore the mechanistic underpinnings of their activity, provide detailed experimental protocols for their synthesis and characterization, and offer insights into the future trajectory of this remarkable chemical scaffold.

Introduction: The Structural and Strategic Importance of the Biphenyl Core

The biphenyl framework is more than a simple aromatic hydrocarbon; its significance lies in its distinct three-dimensional character. The rotational freedom around the central single bond allows the two phenyl rings to adopt various dihedral angles, a property that can be sterically hindered by substitution at the ortho positions, leading to a fascinating phenomenon known as atropisomerism. This conformational flexibility, combined with the ability to introduce a wide array of functional groups onto the aromatic rings, makes the biphenyl scaffold a powerful tool for molecular design.[1][4]

In medicinal chemistry, the biphenyl unit is recognized as a "privileged structure," a concept describing molecular frameworks that can bind to multiple, distinct biological targets with high affinity.[2][3] This versatility significantly enhances the efficiency of the drug discovery process, providing a robust starting point for developing novel therapeutic agents.[2][6] The stability and favorable pharmacokinetic properties of the biphenyl core further cement its status as a cornerstone of modern pharmaceutical development.[5]

Applications in Medicinal Chemistry: A Scaffold for Life-Saving Drugs

The biphenyl motif is a recurring feature in a multitude of marketed drugs, demonstrating its broad therapeutic utility.[5][7][8]

Angiotensin II Receptor Blockers (ARBs)

A premier example of biphenyls in medicine is the "sartan" class of drugs, such as Losartan and Valsartan. These compounds are potent and selective antagonists of the angiotensin II type 1 (AT₁) receptor.[9][10]

Mechanism of Action: The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure.[11] Angiotensin II, a potent vasoconstrictor, binds to AT₁ receptors, leading to increased blood pressure.[10][11] ARBs competitively block this interaction. The substituted biphenyl moiety in these drugs mimics the binding of angiotensin II, but without activating the receptor. This blockade results in vasodilation, reduced aldosterone secretion, and a subsequent lowering of blood pressure.[9][10][11][12] They are a first-line treatment for hypertension, congestive heart failure, and diabetic nephropathy.[9][10]

Caption: Mechanism of Angiotensin II Receptor Blocker (ARB) action.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

The biphenyl scaffold has been instrumental in the development of direct-acting antivirals against HCV. Specifically, benzimidazole derivatives bearing substituted biphenyl groups have emerged as potent inhibitors of the NS5B RNA-dependent RNA polymerase.[13][14]

Mechanism of Action: The NS5B polymerase is an essential enzyme for the replication of the HCV RNA genome.[15] Biphenyl-containing compounds act as non-nucleoside inhibitors (NNIs), binding to allosteric sites on the enzyme.[15] This binding induces a conformational change that ultimately blocks the polymerase's activity, thereby halting viral replication. Structure-activity relationship (SAR) studies have shown that substitutions on the biphenyl rings are critical for optimizing potency and pharmacokinetic profiles.[13][14] For instance, the compound JTK-109, a benzimidazole with a substituted biphenyl group, showed low nanomolar potency against the genotype 1b NS5B enzyme and effectively blocked viral RNA replication in cell-based assays.[13][14]

Emerging Applications in Neuroscience and Beyond

The versatility of the biphenyl core extends to other therapeutic areas:

-

Anticonvulsants: Substituted N-(biphenyl-4′-yl)methyl amides have been identified as potent anticonvulsants that modulate the activity of sodium channels.[16]

-

Neurogenesis: Diphenyl acrylonitrile derivatives have demonstrated the ability to promote hippocampal neurogenesis in adult rats, showing potential for treating neurological disorders.[17]

-

Antidiabetic Agents: Biphenyl derivatives have been explored as potential treatments for diabetes, with some compounds acting as dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMP-activated protein kinase (AMPK).[18][19]

Applications in Materials Science

The rigid, planar, yet conformationally adaptable nature of the biphenyl unit makes it a prime candidate for the construction of advanced organic materials.[4]

Liquid Crystals (LCs)

Biphenyl derivatives are foundational components in the formulation of liquid crystals, most notably for liquid crystal displays (LCDs).[4][20] The precise substitution on the biphenyl core dictates the material's mesophase behavior and electro-optical properties.[4] The cyanobiphenyls were among the most important technological advancements of the 20th century, enabling the widespread adoption of LCD technology.[20] Modern research focuses on designing new biphenyl-based LC diluters to achieve high birefringence, large dielectric anisotropy, and low viscosity for fast-response displays.[21]

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, the biphenyl scaffold is a key building block for high-performance materials used in OLEDs.[4][7][22] While simple biphenyls lack the necessary charge transport or luminescent properties, their incorporation into larger, more functionalized molecules is critical.[22] For example, 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) is a widely used host material in phosphorescent OLEDs (PhOLEDs) due to its excellent hole-transporting properties and high triplet energy.[22] The extended π-conjugation of the biphenyl system contributes to favorable electronic and photophysical properties, making these derivatives excellent candidates for charge transport layers, emissive materials, and host materials.[4]

Applications in Catalysis

Substituted biphenyls play a crucial role not just as products, but as key components of catalysts themselves. Specifically, biphenyl-based phosphine ligands are among the most powerful and versatile ligands for palladium-catalyzed cross-coupling reactions.

Buchwald-type Ligands: Ligands such as SPhos and XPhos, which feature a substituted biphenyl backbone, have revolutionized C-C and C-N bond formation. The steric bulk and electron-donating properties of these ligands facilitate the challenging oxidative addition and reductive elimination steps in the catalytic cycle, enabling the coupling of previously unreactive substrates like aryl chlorides. Biphenyl sulfonic acid ligands have also been developed for C-N cross-coupling, offering improvements in catalyst performance and palladium removal.[23][24]

Synthesis and Characterization: An Experimental Guide

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for synthesizing substituted biphenyls, a discovery for which Akira Suzuki was awarded the Nobel Prize in Chemistry in 2010.[25] It offers a robust, versatile, and functional-group-tolerant pathway to C-C bond formation.[25][26]

Detailed Protocol: Suzuki-Miyaura Synthesis of 4'-Methyl-2-nitrobiphenyl

This protocol details the synthesis of a substituted biphenyl, a common precursor in medicinal chemistry, via the palladium-catalyzed coupling of an aryl halide and a boronic acid.[26]

Materials:

-

2-Bromonitrobenzene (1.0 equiv)

-

4-Methylphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.5 equiv)

-

Toluene (Anhydrous)

-

Water (Degassed)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromonitrobenzene (e.g., 2.02 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), and potassium phosphate (5.31 g, 25.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes. This is critical as the palladium(0) active catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (45 mg, 0.20 mmol) and SPhos (164 mg, 0.40 mmol). The ligand stabilizes the palladium catalyst and facilitates the reaction.

-

Solvent Addition: Add anhydrous toluene (40 mL) and degassed water (4 mL) via syringe. The water is essential for the transmetalation step.

-

Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (25 mL each).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4'-methyl-2-nitrobiphenyl.

Causality and Troubleshooting:

-

Choice of Catalyst/Ligand: Pd(OAc)₂/SPhos is a powerful system for coupling sterically hindered or electron-rich partners. The bulky, electron-rich SPhos ligand promotes the formation of the active monoligated Pd(0) species and accelerates the rate-limiting oxidative addition step.

-

Base: K₃PO₄ is a moderately strong base that is effective in Suzuki couplings and generally has good functional group compatibility.

-

Side Reactions: Homocoupling of the boronic acid can occur. This is minimized by using a slight excess of the boronic acid and ensuring efficient stirring. Protodeboronation (loss of the boron group) can be mitigated by using a suitable base and avoiding prolonged reaction times at high temperatures.[26]

Characterization Workflow

Confirmation of the synthesized biphenyl's structure is achieved through a combination of spectroscopic methods.[27]

Caption: Standard workflow for the purification and characterization of a synthesized biphenyl compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[27][28] They provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and offers structural insights through fragmentation patterns, confirming the successful coupling.[27]

-

Infrared (IR) Spectroscopy: Identifies key functional groups, such as the nitro group (strong absorptions ~1520 and 1340 cm⁻¹) and aromatic C-H bonds in the synthesized example.[27]

Future Outlook and Conclusion

The biphenyl scaffold continues to be a fertile ground for chemical innovation. In medicine, efforts are focused on decorating the biphenyl core to target new and challenging biological pathways, including protein-protein interactions. In materials science, the demand for more efficient and stable materials for flexible displays and next-generation electronics will drive the synthesis of increasingly complex and precisely functionalized biphenyl derivatives. The development of more sustainable and efficient catalytic methods, including ligand-free conditions, for their synthesis remains an active area of research.[29]

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 3. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 10. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What are Angiotensin II receptor modulators and how do they work? [synapse.patsnap.com]

- 12. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats’ Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijsdr.org [ijsdr.org]

- 19. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 21. tandfonline.com [tandfonline.com]

- 22. benchchem.com [benchchem.com]

- 23. Biphenyl sulfonic acid ligands for catalytic C-N cross coupling of aryl halides with anilines and secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

4-Chloro-2-fluoro-1,1'-biphenyl safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-fluoro-1,1'-biphenyl

This guide provides comprehensive safety and handling protocols for this compound (CAS No. 39224-18-5), tailored for researchers, scientists, and professionals in drug development. The focus is on integrating established safety standards with the underlying scientific principles to foster a culture of proactive risk management in the laboratory.

Compound Profile and Core Hazards

This compound is a halogenated aromatic hydrocarbon. Its structure, featuring a biphenyl core with chlorine and fluorine substituents, dictates its physical properties, reactivity, and toxicological profile. As with many halogenated organic compounds, its chemical stability and lipophilicity can lead to persistence in the environment and potential for bioaccumulation[1].

The primary hazards associated with this compound, as identified in safety data sheets, necessitate a cautious and well-documented handling approach. It is classified as harmful if swallowed and demonstrates significant aquatic toxicity[2]. Understanding these risks is the foundational step in developing effective safety protocols.

GHS Hazard Identification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products.

| Hazard Statement | GHS Classification Code | Source |

| Harmful if swallowed | H302 | [2] |

| Causes skin irritation | H315 | [3] |

| Causes serious eye irritation | H319 | [3] |

| Very toxic to aquatic life | H400 | [2] |

| Very toxic to aquatic life with long lasting effects | H410 | [2] |

Physicochemical Properties

A grasp of the compound's physical properties is essential for predicting its behavior under laboratory conditions and for designing appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 39224-18-5 | [4] |

| Molecular Formula | C₁₂H₈ClF | [4] |

| Molecular Weight | 206.64 g/mol | [5] |

| Boiling Point | 276.9 ± 20.0 °C (Predicted) | [4][6] |

| Density | 1.209 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Storage Temp. | Sealed in dry, Room Temperature | [6] |

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety programs prioritize engineering and administrative controls over sole reliance on personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental concept in industrial hygiene that provides a systematic framework for mitigating risk.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Engineering Controls

The primary engineering control for handling this compound is to work within a properly functioning chemical fume hood.[7] This is non-negotiable. The fume hood's purpose is to contain and exhaust vapors or dust, preventing inhalation exposure, which is a primary route of entry for many chemicals.[7]

-

Causality: The compound, although having a high boiling point, can form aerosols or dust if handled as a solid. A fume hood provides a physical barrier and negative pressure, ensuring any airborne contaminants are captured and safely vented away from the operator's breathing zone.

-

Validation: The fume hood's performance must be validated regularly (typically annually) and certified to meet standards such as ANSI/AIHA Z9.5. Daily checks by the user to confirm inward airflow (e.g., using a tissue) are a critical part of the self-validating system of use.

Administrative Controls & Safe Work Practices

Administrative controls are the procedural backbone of laboratory safety. They involve establishing and enforcing protocols that minimize exposure risk.

-

Designated Areas: All work involving this compound should be restricted to a designated area within the lab (e.g., a specific fume hood). This area should be clearly marked with signage indicating the compound's hazards.[8] This practice minimizes the potential for cross-contamination of other lab surfaces and alerts personnel to the specific hazards present.

-

Standard Operating Procedures (SOPs): Detailed SOPs must be developed for all experimental workflows involving this compound. These SOPs should cover every stage from material weighing and preparation to reaction quenching, workup, and waste disposal.

-

Training: All personnel must be thoroughly trained on the specific hazards of this compound, the lab's SOPs, and emergency procedures before they are permitted to handle it. Training records should be maintained.[9]

-

Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[2] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10] Contaminated clothing should be removed immediately and laundered separately or disposed of as hazardous waste.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with, not as a substitute for, engineering and administrative controls.[12]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] If there is a splash hazard, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Handle with chemically impervious gloves that have been inspected for tears or holes prior to use.[2][7] Nitrile or neoprene gloves are generally recommended for handling chlorinated organic compounds.[12] Always consult the glove manufacturer's compatibility charts for specific breakthrough times. The principle here is barrier protection; the correct glove material prevents the lipophilic compound from being absorbed through the skin.

-

Lab Coat: A flame-resistant lab coat or impervious clothing is mandatory to protect street clothes and underlying skin from contamination.[7]

-

-

Respiratory Protection: If engineering controls fail or during certain high-risk procedures (e.g., large-scale spill cleanup), a full-face respirator with appropriate cartridges may be necessary.[7] However, routine use should not require respiratory protection if work is conducted in a certified fume hood.

Emergency Procedures: Planning for the Unexpected

A robust emergency plan is a hallmark of a trustworthy safety system. All personnel must be familiar with these procedures and the location of safety equipment such as emergency showers, eyewash stations, and spill kits.

Caption: Emergency response workflow for exposure or spills.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.

-

Inhalation: Move the exposed person to fresh air at once.[2] If breathing has stopped or is difficult, provide artificial respiration or oxygen and seek immediate medical attention.[9][13]

-

Skin Contact: Immediately flush the contaminated skin with large amounts of soap and water for at least 15 minutes.[13][14] Remove all contaminated clothing while flushing.[11] Seek medical attention if irritation persists.[13]

-

Eye Contact: Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[2][13][14] Remove contact lenses if present and easy to do.[11] Get medical attention immediately.[13]

-

Ingestion: Rinse mouth thoroughly with water.[2] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2]

Spill Response Protocol

-

Step 1: Evacuate & Alert. Evacuate non-essential personnel from the immediate area. Alert nearby colleagues and your supervisor.

-

Step 2: Contain. Prevent the spill from spreading and ensure it does not enter drains.[2] This can be done by creating a dike around the spill with absorbent material.

-

Step 3: Absorb. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[12]

-

Step 4: Collect & Clean. Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[2] Use non-sparking tools if a solvent was used.[7] Decontaminate the spill area with a suitable solvent (e.g., kerosene followed by soap and water), collecting all cleaning materials as hazardous waste.[12]

-

Step 5: Dispose. Label the waste container clearly and dispose of it according to institutional and local hazardous waste regulations.[2]

Storage and Disposal

Proper storage and disposal are critical for long-term safety and environmental protection.

Storage Conditions

The chemical stability of this compound dictates its storage requirements. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3]

-

Causality: Storing in a cool, dry, and well-ventilated place minimizes degradation and pressure buildup. A tightly sealed container prevents the release of vapors.

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[15] Segregating incompatible chemicals prevents potentially hazardous reactions.[16]

Waste Disposal Protocol

Disposal of halogenated organic waste must be conducted in strict accordance with all applicable local, state, and federal regulations.[15] Under no circumstances should this material be disposed of down the drain or in the regular trash.[17][18]

-

Waste Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.[8][15] The reason for this is that halogenated compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of highly toxic byproducts like dioxins and furans.[19][20]

-

Containerization: Collect waste in a designated, leak-proof, and properly labeled hazardous waste container.[17] The label must clearly state "Hazardous Waste" and list the chemical constituents.

-

Disposal Method: The primary recommended disposal method is through a licensed hazardous waste contractor, typically involving high-temperature incineration (around 1200 K or 927 °C) to ensure complete destruction.[19][20]

References

- 1. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zycz.cato-chem.com [zycz.cato-chem.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Chloro-2-Fluoro-1,1\'-Biphenyl - Protheragen [protheragen.ai]

- 6. 2-Fluoro-4-chloro biphenyl | 39224-18-5 [amp.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. carlroth.com [carlroth.com]

- 12. worksafe.wa.gov.au [worksafe.wa.gov.au]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 15. benchchem.com [benchchem.com]

- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 18. nems.nih.gov [nems.nih.gov]

- 19. madridge.org [madridge.org]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Chloro-2-fluoro-1,1'-biphenyl for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, synthesis, quality control, and applications of a key building block in modern medicinal chemistry.

Introduction

4-Chloro-2-fluoro-1,1'-biphenyl (CAS No. 39224-18-5) is a halogenated aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chloro and fluoro groups on one of the phenyl rings, provides medicinal chemists with a versatile scaffold for molecular design and the optimization of pharmacokinetic and pharmacodynamic properties. The biphenyl moiety itself is a common structural motif in many biologically active compounds. This guide offers a technical overview of this compound, including its commercial availability, typical product specifications, safety and handling protocols, and its application in the synthesis of active pharmaceutical ingredients (APIs).

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically for research and development purposes. Availability ranges from small laboratory quantities to bulk orders for process development. When sourcing this intermediate, it is crucial to consider purity, the presence of impurities, and the supplier's quality management systems.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| BLDpharm | Varies (inquire for details) | Grams to kilograms[1][2] |

| ChemStrong Scientific Co., Ltd. | ≥95% (HPLC) | 10mg, 25mg, 50mg, 100mg |

| Protheragen | Research Grade | Inquire for details[3] |

| MySkinRecipes | 95% | 100mg, 250mg[4] |

| ChemicalBook | Varies by supplier | Grams to kilograms |

It is important to note that this is not an exhaustive list, and researchers should conduct their own due diligence when selecting a supplier. Requesting a Certificate of Analysis (CoA) is a critical step in the procurement process.

Certificate of Analysis: A Critical Quality Document

A Certificate of Analysis for this compound should provide detailed information on the product's quality and purity. While a specific CoA for this compound is not publicly available, a typical CoA for a pharmaceutical intermediate would include the following:

Table 2: Representative Data on a Certificate of Analysis for this compound

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Identification | Conforms to reference spectrum | ¹H NMR, ¹³C NMR, MS |

| Purity (Assay) | ≥95% | HPLC or GC |

| Water Content | ≤0.5% | Karl Fischer Titration |

| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |

| Heavy Metals | ≤20 ppm | ICP-MS or AAS |

Safety, Handling, and Storage

Key Safety Considerations:

-

Hazard Statements: Based on related compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Avoid breathing dust or vapors.[5][7]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[5][7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Researchers must consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Synthesis and Manufacturing

The commercial synthesis of this compound and other substituted biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method.[8][9][10]

A plausible synthetic route for the commercial production of this compound is the Suzuki-Miyaura coupling of a suitably substituted aryl halide with an arylboronic acid.

Figure 1: Plausible synthetic route for this compound.

This reaction offers high yields and good functional group tolerance, making it suitable for industrial-scale production. The choice of catalyst, base, and solvent system is critical for optimizing the reaction efficiency and minimizing by-product formation.

Quality Control and Analytical Methods

Ensuring the quality of this compound is paramount, especially when it is intended for use in the synthesis of active pharmaceutical ingredients. A robust quality control program will employ a range of analytical techniques to verify the identity, purity, and impurity profile of the intermediate.

Common Analytical Techniques for Quality Control:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse technique for assessing the purity of non-volatile organic compounds. A validated HPLC method can quantify the main component and detect any organic impurities.

-

Gas Chromatography (GC): For volatile impurities and residual solvents, headspace GC is the method of choice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirming the identity of the compound.

-

Mass Spectrometry (MS): MS provides information on the molecular weight of the compound and can be used to identify unknown impurities when coupled with a chromatographic technique (e.g., GC-MS or LC-MS).

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present in the molecule and serve as a fingerprint for identity confirmation.

The acceptable limits for impurities are typically guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.

Applications in Drug Discovery and Development

Substituted biphenyls are a privileged scaffold in medicinal chemistry. The introduction of chlorine and fluorine atoms into the biphenyl structure can significantly influence the molecule's properties, such as:

-

Metabolic Stability: The presence of halogens can block sites of metabolism, thereby increasing the in vivo half-life of a drug.

-

Binding Affinity: Halogen bonding and other electronic effects can enhance the binding affinity of a molecule to its biological target.

-

Lipophilicity: The logP of a compound, a measure of its lipophilicity, can be fine-tuned by the addition of halogens, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

A prominent example of the application of a closely related intermediate is in the synthesis of the fungicide Boscalid . The key intermediate, 4'-Chloro-biphenyl-2-ylamine, forms the core of the Boscalid molecule.[4][5][6][7][11][12][13] This highlights the importance of chloro-substituted biphenyls in the development of biologically active compounds.

Figure 2: General workflow for the use of this compound in API synthesis.

While a specific pharmaceutical agent synthesized directly from this compound was not identified in the search results, the structural motif is highly relevant to modern drug discovery programs targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.

Conclusion